

Sutidiazine: A Technical Whitepaper on a Novel Triaminopyrimidine Antimalarial

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Compound of Interest

Compound Name: *Sutidiazine*

Cat. No.: *B10788896*

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Abstract

Sutidiazine (also known as ZY-19489, MMV253, and AZ13721412) is a clinical-stage antimalarial compound belonging to the novel triaminopyrimidine (TAP) class.[1][2] Identified through phenotypic screening against *Plasmodium falciparum*, **Sutidiazine** exhibits potent activity against asexual blood stages of the parasite.[3][4] Its mechanism of action is linked to the inhibition of the parasite's V-type proton ATPase (V-ATPase), a crucial enzyme for maintaining pH homeostasis.[3][5] This document provides a comprehensive technical overview of **Sutidiazine**, including its biochemical properties, synthesis, mechanism of action, and pre-clinical and clinical data, intended to inform further research and development efforts.

Compound Profile

Sutidiazine is a synthetic organic compound with the following key characteristics.

Property	Value	Source
IUPAC Name	2-N-(4-cyclopropyl-5-fluoro-6-methyl-2-pyridinyl)-5-[(3R)-3,4-dimethylpiperazin-1-yl]-4-N-(1,5-dimethylpyrazol-3-yl)pyrimidine-2,4-diamine	[6]
Molecular Formula	C24H32FN9	[6]
Molecular Weight	465.57 g/mol	[7]
CAS Number	1821293-40-6	[6]
Compound Class	Triaminopyrimidine (TAP)	[1][2]

In Vitro and In Vivo Efficacy

Sutidiazine has demonstrated potent activity against both drug-sensitive and drug-resistant strains of *P. falciparum* in vitro, as well as efficacy in a murine malaria model.

Table 2.1: In Vitro Activity of **Sutidiazine** against *Plasmodium falciparum*

Strain	IC50 (nM)	Assay Type	Source
<i>P. falciparum</i> (sexual blood stage)	9	Not Specified	[8]
<i>P. falciparum</i> 3D7 (chloroquine-sensitive)	Not specified, but active	SYBR Green I	[9]
<i>P. falciparum</i> Dd2 (chloroquine-resistant)	Not specified, but active	SYBR Green I	[9]

Table 2.2: In Vivo Efficacy of **Sutidiazine** in a Murine Malaria Model

Model	Parameter	Value	Source
P. berghei infected mouse	ED99	<30 mg/kg	[3][8]

Pharmacokinetics

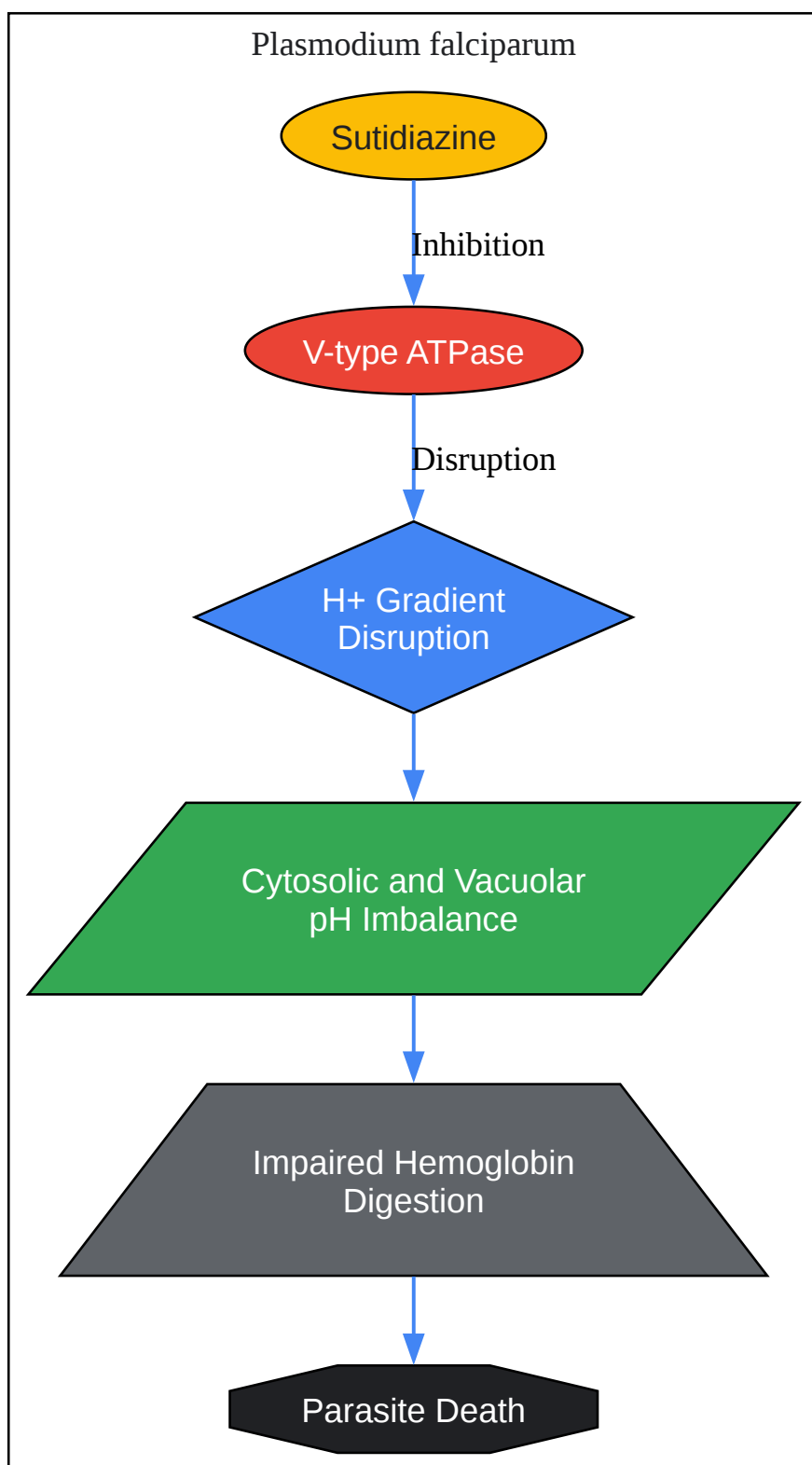
A first-in-human, randomized, placebo-controlled, double-blind, single ascending dose study has provided initial pharmacokinetic data for **Sutidiazine** in healthy volunteers.[4][10]

Table 3.1: Human Pharmacokinetic Parameters of **Sutidiazine** (ZY-19489)

Parameter	Value	Conditions	Source
Time to Maximum Plasma Concentration (Tmax)	5-9 hours	Single ascending dose	[4]
Elimination Half-life (t1/2)	50-97 hours	Single ascending dose	[4]
Predicted Human Half-life	36 hours	-	[3]
Parasite Clearance Half-life	6.6 - 7.1 hours	Volunteer infection study (200-900 mg doses)	[10]

Mechanism of Action

Whole-genome sequencing of resistant *P. falciparum* mutants has implicated the vacuolar ATP synthase (V-type ATPase) as a primary target of **Sutidiazine**. [3] Inhibition of this proton pump disrupts pH homeostasis within the parasite, leading to its death. [5][11]



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Proposed mechanism of action for **Sutmegazine**.

Synthesis

The synthesis of **Sutidiazine** has been described as a multi-step process. A generalized synthetic workflow is outlined below.



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